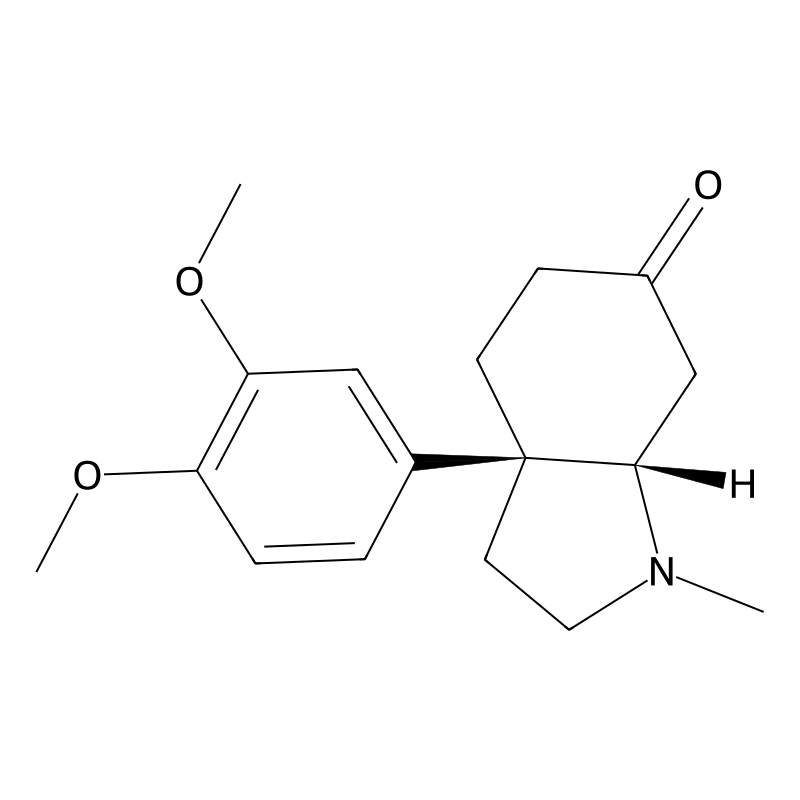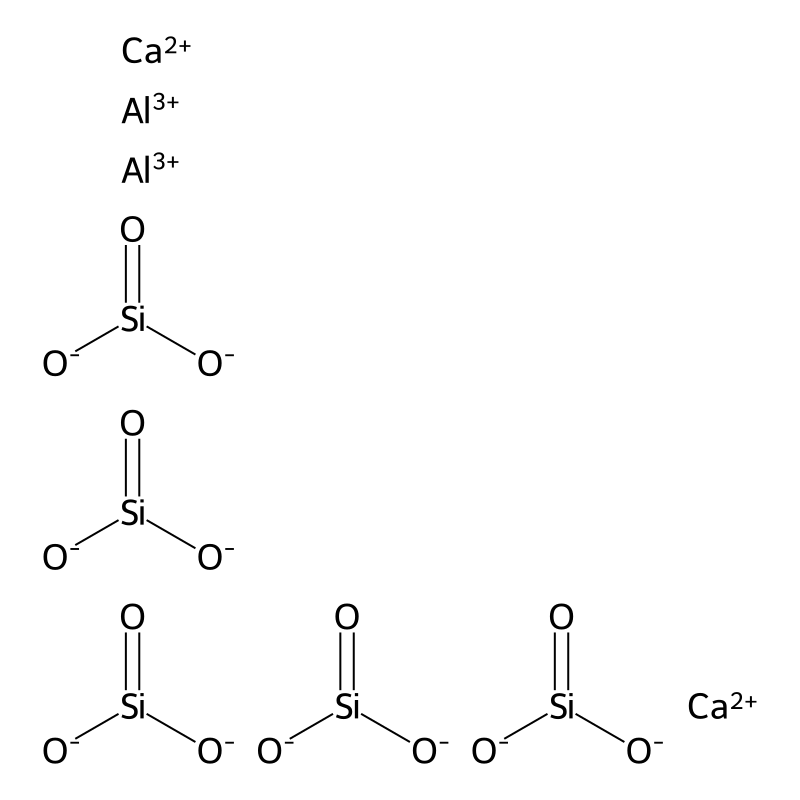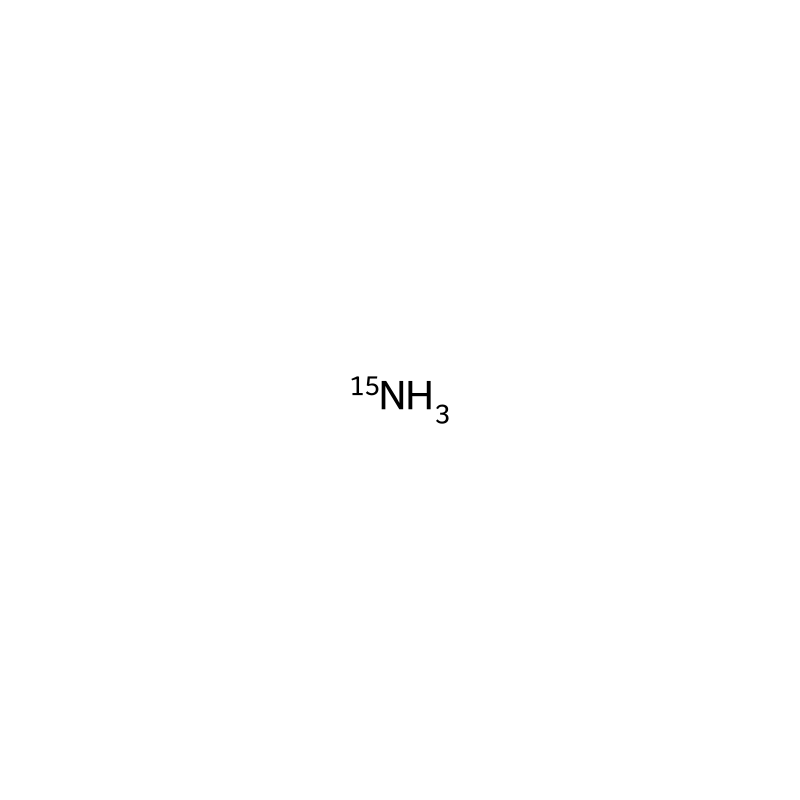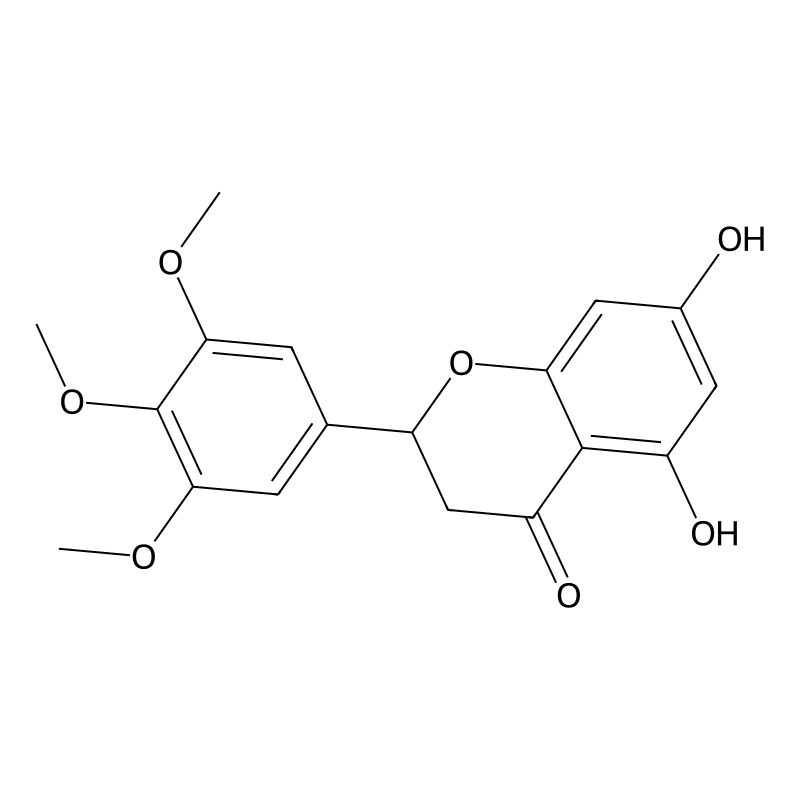Ethambutol dihydrochloride
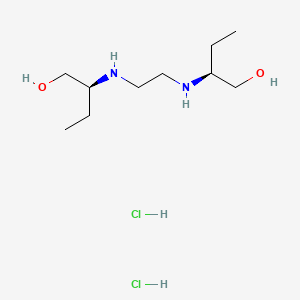
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Mechanism of Action Research
The exact mechanism by which EMB kills Mycobacterium tuberculosis (MTb), the bacteria that causes TB, remains under investigation. Research suggests it disrupts the cell wall synthesis of the bacteria. Studies using electron microscopy have shown EMB interferes with the arabinogalactan, a key component of the mycobacterial cell wall [1]. Additionally, research is ongoing to identify specific EMB targets within MTb that could lead to the development of new anti-TB drugs [2].
[1] - Jarlier V, Nikaido H. Mycobacterial cell wall: structure and role in natural resistance to antibiotics. FEMS Microbiol Rev. 1994;14(4):489-502. [2] - Liu J, Xing Z, Zhang Y, et al. Ethambutol targets Mycobacterium tuberculosis decaprenylphosphorylarabinose synthase for inhibition of arabinan synthesis. Cell Chem Biol. 2015;22(2):258-67.
Combination Therapy Research
Drug-resistant TB poses a significant challenge in TB control. Research is actively exploring EMB's effectiveness in combination with other antibiotics to combat drug resistance and shorten treatment duration. Studies investigate the synergistic effects of EMB with new and existing drugs against various strains of MTb, including multidrug-resistant TB (MDR-TB) [3, 4].
[3] - Zhang Y, Xing Z, Liu J, et al. Ethambutol enhances the activity of rifampicin against Mycobacterium tuberculosis. PLoS One. 2013;8(10):e77301. [4] - Lin WH, Peloquin CA, Billman JK, et al. Discovery of a Mycobacterium tuberculosis quinolone modifying enzyme and its inhibition by a new class of antituberculosis agents. Nat Med. 2015;21(8):850-5.
Ethambutol dihydrochloride is a synthetic compound primarily used as an antituberculous agent. It is the dihydrochloride salt of ethambutol, which has the chemical formula and a molecular weight of approximately 277.23 g/mol . Ethambutol is classified as a bacteriostatic antimycobacterial drug, effective against Mycobacterium tuberculosis and some other mycobacteria. It is commonly utilized in combination with other antibiotics to treat tuberculosis, particularly to prevent the development of drug resistance .
Ethambutol hydrochloride can cause adverse effects, the most concerning being optic neuritis, an inflammation of the optic nerve that can lead to vision loss []. Regular eye examinations are crucial while taking this medication. Other side effects include nausea, vomiting, and peripheral neuropathy (tingling or numbness in the hands and feet) [].
Ethambutol has low overall toxicity, but specific populations require dose adjustments, such as individuals with pre-existing eye problems or renal impairment [].
Ethambutol functions primarily as a tuberculostatic agent, inhibiting the growth of Mycobacterium tuberculosis. Its mechanism of action is believed to involve interference with the synthesis of mycolic acids, essential components of the bacterial cell wall. This inhibition leads to impaired cell wall integrity and ultimately bacterial cell death . Ethambutol is particularly important in treating multidrug-resistant tuberculosis, as it helps enhance the efficacy of other antituberculous drugs when used in combination .
The synthesis of ethambutol dihydrochloride involves several steps:
- Starting Materials: The process typically begins with d-2-amino-1-butanol and ethylene dichloride.
- Reaction Conditions: The reactants are heated under reflux conditions, allowing for an exothermic reaction that generates ethambutol.
- Purification: Post-reaction, the crude product undergoes purification through recrystallization processes involving solvents like ethanol and petroleum ether to yield high-purity crystals of ethambutol dihydrochloride .
The detailed reaction mechanism includes hydrolysis steps that convert intermediates into the final product while minimizing by-products, thus ensuring a pharmaceutical-grade compound .
Ethambutol dihydrochloride is primarily used in clinical settings for:
- Treatment of Tuberculosis: It is part of standard treatment regimens for both pulmonary and extrapulmonary tuberculosis.
- Combination Therapy: Ethambutol is often used alongside other antituberculous agents (e.g., rifampicin, isoniazid) to enhance treatment efficacy and reduce resistance development .
- Research: It serves as a valuable tool in studies focused on multidrug-resistant strains of Mycobacterium tuberculosis.
Research indicates that ethambutol may interact with various metabolic pathways and other drugs. For instance:
- Drug Interactions: Ethambutol's effectiveness can be influenced by its concurrent use with other medications, necessitating careful monitoring to avoid adverse effects or reduced efficacy.
- Metabolic Pathways: Ethambutol undergoes metabolism primarily through oxidation processes involving aldehyde dehydrogenase, which can affect its pharmacokinetics and therapeutic outcomes .
Ethambutol dihydrochloride shares structural and functional similarities with several other compounds used in antituberculous therapy. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
|---|---|---|---|
| Isoniazid | Inhibits mycolic acid synthesis | Effective against active tuberculosis | |
| Rifampicin | Inhibits bacterial RNA synthesis | Broad-spectrum activity against bacteria | |
| Pyrazinamide | Disrupts mycobacterial fatty acid synthesis | Effective in acidic environments | |
| Streptomycin | C_{21}H_{39)N_{7}O_{12} | Inhibits protein synthesis | Aminoglycoside antibiotic |
Ethambutol's unique feature lies in its specific action on mycobacterial cell wall synthesis without directly killing the bacteria, making it essential for combination therapy to manage resistance effectively.
Purity
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
QE4VW5FO07
GHS Hazard Statements
H360 (97.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pharmacology
MeSH Pharmacological Classification
Pictograms

Health Hazard
Other CAS
1070-11-7
Wikipedia
Use Classification
Dates
2: Chellini PR, Lages EB, Franco PH, Nogueira FH, César IC, Pianetti GA.
3: Wang HF, Wang R, O'Gorman M, Crownover P, Naqvi A, Jafri I. Bioequivalence of
4: Bakayoko AS, Kaloga M, Kamagate M, Kone Z, Daix AT, Ohui E, Gbery I, Domoua K.
5: Sun J, Song H, Zhang T, Wang Z, He Z. [Determination of contents and
6: Lee SY, Jang H, Lee JY, Kwon KI, Oh SJ, Kim SK. Inhibition of cytochrome P450
7: Yan M, Guo T, Song H, Zhao Q, Sui Y. Determination of ethambutol hydrochloride
8: Veríssimo LM, Cabral AM, Veiga FJ, Almeida SF, Ramos ML, Burrows HD, Esteso
9: Tan HS, Gerlach ED, Dimattio AS. Sensitive assay procedure for ethambutol
10: Yen YF, Chung MS, Hu HY, Lai YJ, Huang LY, Lin YS, Chou P, Deng CY.
11: Ragonese R, Macka M, Hughes J, Petocz P. The use of the Box-Behnken
12: Shingbal DM, Naik SD. Colorimetric determination of ethambutol hydrochloride.
13: Ahmad MI, Nakpheng T, Srichana T. The safety of ethambutol dihydrochloride
14: Mukherjee A, Velpandian T, Singla M, Kanhiya K, Kabra SK, Lodha R.
15: He L, Wang X, Cui P, Jin J, Chen J, Zhang W, Zhang Y. ubiA (Rv3806c) encoding
16: Moure R, Español M, Tudó G, Vicente E, Coll P, Gonzalez-Martin J, Mick V,
17: Evaluation of a new antituberculous agent. Ethambutol hydrochloride
18: Ethambutol hydrochloride (myambutol). Med Lett Drugs Ther. 1968 May
19: P Brock A, Isaza R, Egelund EF, Hunter RP, Peloquin CA. The pharmacokinetics
20: Levy M, Rigaudière F, de Lauzanne A, Koehl B, Melki I, Lorrot M, Faye A.
